5-Maleimidoeosin, also known as eosin-5-maleimide, is a fluorescent compound that plays a significant role in biochemical research and diagnostics. It is primarily utilized for its ability to bind to thiol groups in proteins, making it an essential tool in various applications, including flow cytometry and fluorescence microscopy. This compound is notable for its high quantum yield and reactivity, which enhance its utility in biological assays.
5-Maleimidoeosin is synthesized from eosin, a well-known fluorescent dye, and maleimide, a compound that selectively reacts with thiol groups. The synthesis of this compound allows it to be used as a bioconjugate for labeling proteins and other biomolecules in research settings.
5-Maleimidoeosin is classified as a fluorescent probe and a thiol-reactive dye. It falls under the category of maleimide derivatives, which are widely used in bioconjugation chemistry. Its primary applications are in the fields of molecular biology, biochemistry, and clinical diagnostics.
The synthesis of 5-maleimidoeosin typically involves the reaction of eosin with maleimide under controlled conditions. This process can be performed using various methods, including solvent-based reactions that facilitate the formation of the maleimide bond with eosin.
The molecular structure of 5-maleimidoeosin can be represented by its chemical formula . The structure consists of an eosin moiety linked to a maleimide group, which provides its thiol-reactive properties.
5-Maleimidoeosin participates in various chemical reactions, primarily involving the formation of covalent bonds with thiol groups on proteins or peptides. This reaction is crucial for labeling biomolecules for detection via fluorescence.
The mechanism by which 5-maleimidoeosin functions involves its selective binding to thiol groups on proteins. Upon binding, the fluorescent properties of the eosin moiety enable visualization and quantification through fluorescence microscopy or flow cytometry.
5-Maleimidoeosin (EMA), also termed eosin-5′-maleimide, emerged in the late 20th century as a pivotal thiol-reactive fluorescent probe designed for labeling biological macromolecules. Its core structure integrates eosin—a xanthene derivative with high quantum yield—and a maleimide group enabling covalent bonding with cysteine thiol groups (-SH) in proteins [3] [8]. This design addressed limitations of earlier probes (e.g., fluorescein maleimide), which suffered from rapid photobleaching and low Stokes shifts. EMA’s excitation/emission maxima at 524/545 nm (after derivatization) provide distinct spectral separation, minimizing background noise in complex samples [3]. Initially applied in protein rotational diffusion studies (e.g., myosin, band 3), its utility expanded into cellular diagnostics due to its membrane permeability and stable bonding [3] [10].
EMA is indispensable for diagnosing hereditary red blood cell (RBC) membrane disorders, particularly hereditary spherocytosis (HS). It binds covalently to lysine-430 on band 3 protein’s first extracellular loop—a site critical for maintaining membrane integrity [1] [8]. In HS, mutations in cytoskeletal proteins (ankyrin, band 3, spectrin) reduce band 3 expression, leading to diminished EMA fluorescence detectable via flow cytometry [1] [4]. Diagnostic protocols involve incubating RBCs with EMA (25 µL dye + 5 µL washed RBCs) for 1 hour in darkness, followed by flow cytometric analysis of mean channel fluorescence (MCF) [1] [6].
Table 1: Diagnostic Performance of EMA Binding Test in Key Studies
Study | Sensitivity (%) | Specificity (%) | Cut-off MCF Ratio | Disorders Diagnosed |
---|---|---|---|---|
King et al. (2008) [2] | 92.1 | 99.1 | ≤0.80 | HS, HPP |
Jain et al. (2016) [4] | 95.6 | 98.7 | ≤0.918 | HS, IDA, β-thalassemia, AIHA |
Önder et al. (2024) [6] | >90 | >90 | N/A | HS vs. healthy controls |
EMA’s diagnostic scope extends beyond HS to:
EMA binding outperforms conventional assays in speed, accuracy, and technical robustness:
Table 2: Assay Comparison for Hereditary Spherocytosis Diagnosis
Parameter | EMA Binding Test | Classical OFT | Flow Cytometric OFT | Ektacytometry |
---|---|---|---|---|
Turnaround Time | 2 hours | 24 hours (incubated) | 3 hours | 4 hours |
Sensitivity | >92% | 68–81% | 85% | 95% |
Specificity | >99% | 90–94% | 93% | 97% |
Sample Volume Required | 5 µL blood | 1 mL blood | 10 µL blood | 100 µL blood |
Cost | Moderate | Low | High | High |
Key limitations persist:
EMA’s molecular structure (C₂₄H₉Br₄NO₇) enables covalent bonds with thiol groups. In RBC diagnostics, it targets extracellular cysteine residues (e.g., band 3’s Lys-430), with fluorescence intensity directly proportional to band 3 density [1] [3]. Standard protocols include:
Table 3: Stability of EMA Under Storage Conditions
Storage Temperature | Duration of Stability | Fluorescence Reduction | Recommendations |
---|---|---|---|
-80°C | 6 months | <5% | Re-constitute semi-annually |
-20°C | 4 months | 10–15% | Limited use |
4°C | 1 week | >50% | Not recommended |
Innovations like fluorescent bead calibration (e.g., Rainbow Fluorescent Particles) now reduce dependency on control blood samples, enhancing reproducibility [10]. Additionally, next-generation sequencing integration resolves ambiguous EMA results (e.g., VUS variants in SPTA1) [10].
EMA binding faces challenges requiring nuanced interpretation:
Emerging solutions include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7